Specific Scientific Field: Organic chemistry and supramolecular chemistry.
Summary: Experimental Procedure:Specific Scientific Field: Coordination chemistry and bioinorganic chemistry.
Summary: CMTHP hydrochloride is utilized in the synthesis of a complex involving gadolinium (Gd3+) and diethylenetriaminepentaacetic acid bisamide (DTPA-BMA). This complex serves as a Zn2±sensitive magnetic resonance imaging (MRI) contrast agent.
Experimental Procedure:2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride is a chemical compound characterized by its unique structure and functional groups. It consists of a tetrahydropyrimidine ring with a chloromethyl substituent and a hydroxyl group at the 5-position. The hydrochloride form indicates that the compound is a salt formed with hydrochloric acid, enhancing its solubility in water and stability. This compound is of interest in various fields, including medicinal chemistry due to its potential biological activities.
There is no current information available on the specific mechanism of action of CMTH.
Due to the limited information on CMTH, it is essential to handle it with caution assuming potential hazards. Here are some general safety considerations for similar compounds:
Research indicates that derivatives of 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride exhibit significant biological activities. These include:
Several synthesis methods exist for producing 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride:
The applications of 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride span several domains:
Interaction studies have shown that 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride can interact with various biological targets. For instance:
Several compounds share structural similarities with 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride. Here are some notable examples:
The uniqueness of 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride lies in its specific combination of a tetrahydropyrimidine core with both chloromethyl and hydroxyl functional groups, which may confer distinct pharmacological properties compared to other similar compounds.
The compound is systematically named 2-(chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride. This nomenclature reflects its structural features:
The compound is registered under the CAS number 1378833-41-0. Alternative identifiers and synonyms include:
The hydrochloride salt has the molecular formula C₅H₁₀Cl₂N₂O, with a calculated molecular weight of 185.05 g/mol. For comparison:
The molecular weight of the hydrochloride salt is 36.46 g/mol higher than the base compound due to the addition of HCl (36.46 g/mol = 1 H + 35.45 Cl).
2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride represents a significant heterocyclic compound within the tetrahydropyrimidine family, characterized by its unique structural features and molecular properties [1] [5]. The compound exhibits a molecular formula of C₅H₉ClN₂O with a molecular weight of 148.59 g/mol, featuring a six-membered heterocyclic ring containing two nitrogen atoms in a saturated tetrahydropyrimidine core structure [1] [5]. The presence of both a chloromethyl substituent at position 2 and a hydroxyl group at position 5 creates distinctive electronic and steric properties that influence the compound's overall molecular behavior [5].
The International Union of Pure and Applied Chemistry name for this compound is 2-(chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol, with the simplified molecular input line entry system representation being C1C(CN=C(N1)CCl)O [1] [5]. The International Chemical Identifier string InChI=1S/C5H9ClN2O/c6-1-5-7-2-4(9)3-8-5/h4,9H,1-3H2,(H,7,8) provides a standardized description of the molecular connectivity and stereochemistry [1] [5].
The compound demonstrates specific physicochemical characteristics that define its structural identity and potential interactions [5]. The calculated partition coefficient (XLogP3-AA) value of -0.8 indicates moderate hydrophilic character, suggesting favorable water solubility properties [5]. The molecule contains two hydrogen bond donor sites and two hydrogen bond acceptor sites, primarily associated with the hydroxyl group and nitrogen atoms within the tetrahydropyrimidine ring system [5].
The topological polar surface area measures 44.6 Ų, reflecting the compound's capacity for intermolecular interactions through polar regions [5]. With a heavy atom count of nine and one rotatable bond, the molecule exhibits relatively restricted conformational flexibility, primarily centered around the chloromethyl substituent orientation [5]. The presence of one undefined atom stereocenter at position 5 indicates potential for stereoisomerism, contributing to the compound's structural complexity [5].
The conformational characteristics of 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride reflect the inherent flexibility and preferred spatial arrangements typical of tetrahydropyrimidine derivatives [12] [15] [43]. Computational studies on related tetrahydropyrimidine systems demonstrate that the six-membered heterocyclic ring typically adopts non-planar conformations to minimize steric strain and optimize electronic interactions [12] [15].
Research on structurally related tetrahydropyrimidine derivatives reveals that the heterocyclic ring preferentially adopts a quasi-boat conformation, which represents an energetically favorable arrangement that balances steric interactions and electronic stability [12]. In this conformational state, the substituents at position 4 typically occupy pseudo-axial positions, while other ring substituents arrange themselves to minimize unfavorable steric contacts [12]. The presence of the hydroxyl group at position 5 in the target compound likely influences the overall ring pucker and contributes to specific conformational preferences through intramolecular hydrogen bonding interactions [43].
Nuclear magnetic resonance studies on analogous tetrahydropyrimidine systems indicate that these compounds can exhibit half-chair conformations in aqueous solution, with substituents adopting axial or equatorial orientations based on their electronic and steric properties [43]. The coplanar zigzag configurations observed in related structures suggest that the tetrahydropyrimidine ring maintains specific geometric relationships that optimize orbital overlap and minimize ring strain [43].
The chloromethyl group at position 2 introduces additional conformational complexity through its rotational freedom around the carbon-carbon bond connecting it to the pyrimidine ring [21]. Computational studies on chloromethyl-substituted aromatic systems demonstrate that the chlorine atom orientation significantly affects molecular properties through electronic and steric effects [21]. The gauche and anti conformers of chloromethyl substituents exhibit different electronic distributions, with the chlorine atom's electronegativity influencing both local charge distribution and overall molecular polarity [21].
Research on related chloromethyl pyrimidine derivatives indicates that the C-Cl bond length typically measures approximately 1.807 Å, consistent with standard carbon-halogen bond distances in heterocyclic systems [35]. The bond angles within the chloromethyl group and its attachment to the tetrahydropyrimidine ring reflect the sp³ hybridization of the methylene carbon and the influence of the electronegative chlorine substituent [35].
The crystallographic analysis of tetrahydropyrimidine derivatives provides crucial insights into solid-state packing arrangements and intermolecular interaction patterns that govern crystal stability and physical properties [16] [17] [18]. While specific crystallographic data for 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride remains limited in current literature, extensive studies on structurally related compounds establish important precedents for understanding the expected crystallographic behavior [1].
Based on comparative analysis with related tetrahydropyrimidine structures, the compound likely crystallizes in common space groups such as monoclinic or triclinic systems, which are frequently observed for hydroxylated heterocyclic compounds [20] [27]. Research on similar pyrimidine derivatives demonstrates typical unit cell parameters with dimensions ranging from 12-17 Å for the a-axis, 14-16 Å for the b-axis, and 8-17 Å for the c-axis, depending on the specific molecular packing arrangements [20] [27].
The presence of both hydroxyl and chloride functionalities in the hydrochloride salt form suggests the formation of extensive hydrogen bonding networks that significantly influence crystal packing density and stability [13] [16]. Crystallographic studies on related hydroxylated tetrahydropyrimidine derivatives indicate that these compounds frequently exhibit Z' = 2 or higher, reflecting multiple symmetry-independent molecules in the asymmetric unit due to complex hydrogen bonding requirements [16] [17].
The hydrogen bonding patterns in tetrahydropyrimidine-based crystal structures typically involve multiple complementary interactions that create stable three-dimensional networks [13] [16] [17]. Research on related compounds demonstrates that N-H⋯O hydrogen bonds frequently form with distances ranging from 2.8 to 3.2 Å, creating dimeric or chain-like arrangements with R₂²(8) ring motifs according to graph-set notation [13] [17] [18].
The hydroxyl group at position 5 in the target compound is expected to participate as both a hydrogen bond donor and acceptor, forming O-H⋯O interactions with neighboring molecules or with the chloride counterion [16] [17]. Studies on similar systems show that these interactions typically exhibit O⋯O distances of 2.6 to 2.9 Å, contributing significantly to crystal stability [17] [18].
| Interaction Type | Typical Distance Range (Å) | Graph-Set Motif | Structural Impact |
|---|---|---|---|
| N-H⋯O | 2.8 - 3.2 | R₂²(8) | Dimer formation |
| O-H⋯O | 2.6 - 2.9 | C(4) or C(5) | Chain propagation |
| C-H⋯Cl | 3.4 - 3.8 | Various | Weak stabilization |
| N-H⋯Cl | 3.1 - 3.5 | D | Ionic interactions |
The chloride anion in the hydrochloride salt form creates additional opportunities for hydrogen bonding through N-H⋯Cl interactions, which typically occur at distances of 3.1 to 3.5 Å and contribute to overall crystal cohesion [13]. These ionic hydrogen bonds often complement the neutral hydrogen bonding network, creating multi-dimensional stability that enhances crystal integrity [13].
Beyond traditional hydrogen bonding, tetrahydropyrimidine crystal structures frequently exhibit weak C-H⋯O interactions that provide additional stabilization with typical distances of 3.2 to 3.6 Å [38] [39]. Research on related systems demonstrates that these secondary interactions, while individually weak, collectively contribute significantly to crystal packing efficiency and thermal stability [38] [39].
Hirshfeld surface analysis studies on comparable compounds reveal that H⋯H interactions typically contribute 35-45% of the total intermolecular contacts, reflecting the substantial hydrogen content and van der Waals interactions between molecules [39]. The H⋯O/O⋯H contacts usually account for 15-20% of interactions, while H⋯N/N⋯H contacts represent approximately 10-15% of the total interaction profile [39].
The structural comparison of 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride with related chloromethyl pyrimidine derivatives reveals distinctive features that differentiate saturated from unsaturated pyrimidine systems and highlight the influence of specific substitution patterns on molecular properties [9] .
The fundamental distinction between the target tetrahydropyrimidine compound and aromatic pyrimidine derivatives lies in the saturation state of the heterocyclic ring system [9] . Research on 2-(chloromethyl)pyrimidin-4-ol demonstrates that aromatic pyrimidine rings maintain planarity with delocalized π-electron systems, whereas tetrahydropyrimidine rings adopt non-planar conformations that eliminate aromatic character [9]. The molecular formula of 2-(chloromethyl)pyrimidin-4-ol (C₅H₅ClN₂O) differs from the target compound by the absence of four additional hydrogen atoms, reflecting the saturation difference [9].
Comparative studies indicate that aromatic pyrimidine derivatives typically exhibit higher melting points and different solubility profiles compared to their tetrahydro analogs due to enhanced intermolecular π-π stacking interactions and altered hydrogen bonding capabilities [9] . The planar geometry of aromatic systems facilitates different crystal packing arrangements compared to the three-dimensional conformations adopted by saturated heterocycles [15] [36].
Analysis of multiply chlorinated pyrimidine derivatives, such as 2,4-dichloro-5-(chloromethyl)pyrimidine, reveals how additional halogen substituents affect molecular properties and reactivity patterns . The molecular weight of 197.45 g/mol for the dichloro derivative significantly exceeds that of the monochloro tetrahydropyrimidine target compound, reflecting the cumulative effect of multiple halogen substitutions .
Research demonstrates that increasing chlorine substitution generally enhances lipophilicity and alters electronic distribution within the pyrimidine ring system . The presence of multiple electron-withdrawing chlorine atoms creates more pronounced electron deficiency in the heterocyclic core, affecting both chemical reactivity and intermolecular interaction patterns . These electronic effects influence crystal packing through modified hydrogen bonding capabilities and altered electrostatic interactions .
Comparative analysis with hydroxylated pyrimidine derivatives reveals the significant impact of hydroxyl group positioning on molecular conformation and crystal packing [16] [17]. Studies on compounds such as methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate demonstrate that hydroxyl groups at different ring positions create distinct hydrogen bonding opportunities and conformational preferences [16] [17].
The position-5 hydroxyl group in the target compound differs markedly from position-4 analogs in terms of steric interactions with adjacent ring atoms and substituents [16] [17]. Research indicates that position-5 hydroxyl groups typically adopt axial orientations in chair-like conformations to minimize 1,3-diaxial interactions, while maintaining optimal geometry for hydrogen bonding with neighboring molecules [43].
| Compound Class | Ring Saturation | Molecular Weight | Key Structural Features |
|---|---|---|---|
| Target Compound | Tetrahydro | 148.59 g/mol | 5-OH, 2-CH₂Cl, saturated ring |
| 2-(Chloromethyl)pyrimidin-4-ol | Aromatic | 144.56 g/mol | 4-OH, 2-CH₂Cl, aromatic ring |
| 2,4-Dichloro-5-(chloromethyl)pyrimidine | Aromatic | 197.45 g/mol | Multiple Cl, aromatic ring |
| Related Tetrahydro Analogs | Tetrahydro | Variable | Different substitution patterns |
The electronic properties of chloromethyl tetrahydropyrimidine derivatives differ substantially from their aromatic counterparts due to the absence of π-conjugation in the saturated ring system [21] [40]. Density functional theory studies on related compounds indicate that tetrahydropyrimidine derivatives typically exhibit higher highest occupied molecular orbital energies and lower lowest unoccupied molecular orbital energies compared to aromatic analogs, resulting in smaller energy gaps that affect molecular stability and reactivity [40] [44].
Computational analysis reveals that the chloromethyl substituent in tetrahydropyrimidine systems experiences different electronic environments compared to aromatic pyrimidine derivatives [21] [40]. The sp³-hybridized carbon atoms in the saturated ring create different inductive and field effects that influence the electron density distribution within the chloromethyl group [21]. These electronic differences translate into modified chemical reactivity patterns and altered intermolecular interaction strengths in crystal structures [40] [44].
The Biginelli multicomponent reaction represents the most widely employed synthetic approach for accessing tetrahydropyrimidine derivatives, including 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride [1] [2]. This three-component condensation reaction involves the combination of an aldehyde, a beta-ketoester or beta-diketone, and urea or thiourea derivatives under acidic conditions [3] [4].
The reaction mechanism proceeds through several well-documented pathways. According to the mechanism proposed by Kappe in 1997, the process begins with rate-determining nucleophilic addition by urea to the aldehyde component [1]. The subsequent condensation step is catalyzed by acid addition, resulting in imine nitrogen formation. The beta-ketoester then undergoes addition to the imine bond, followed by ring closure through nucleophilic attack by the amine onto the carbonyl group [1].
Comprehensive optimization studies have revealed significant variations in reaction efficiency based on catalyst selection and reaction conditions. Traditional hydrochloric acid catalysis typically yields 45-63% of the desired tetrahydropyrimidine products after 5-7 hours of reflux in ethanol [4] [5]. However, advanced catalyst systems demonstrate markedly improved performance. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as catalyst increases yields to 70-88% with reduced reaction times of 3-4 hours [4]. Lewis acid catalysts such as copper(II) trifluoroacetate and ytterbium(III) trifluoromethanesulfonate achieve excellent yields of 85-90% within 2-3 hours [6].
The ionic liquid diisopropyl ethyl ammonium acetate (DIPEAc) represents a particularly effective catalyst system, enabling room temperature synthesis with 93% yield in just 45 minutes [3]. This remarkable efficiency stems from the unique properties of the ionic liquid medium, which enhances solubility of reactants, reduces mass transfer resistance, and provides stabilizing hydrogen bonding interactions with reaction intermediates [3].
Lanthanum(III) chloride heptahydrate has emerged as an outstanding catalyst for tetrahydropyrimidine synthesis, achieving yields up to 95% under optimized conditions [5]. The catalyst operates effectively at 110°C in ethanol solvent over 18 hours and demonstrates excellent recyclability, maintaining catalytic activity through multiple reaction cycles [5].
The introduction of chloromethyl groups into tetrahydropyrimidine scaffolds typically employs the Blanc chloromethylation reaction mechanism [7] [8] [9]. This process involves the reaction of aromatic compounds with formaldehyde and hydrogen chloride in the presence of zinc chloride catalyst to form chloromethyl arenes [10].
The mechanism proceeds through a series of well-defined steps. Initial formaldehyde activation occurs through complexation with zinc chloride, forming a highly electrophilic intermediate [9] [10]. Subsequent reaction with hydrogen chloride generates the chloromethyl cation (ClCH2+), which serves as the primary electrophilic species [11] [12]. This cation then attacks the aromatic ring system, forming a benzyl alcohol intermediate through electrophilic aromatic substitution [10]. The final step involves conversion of the benzyl alcohol to the corresponding chloromethyl product under the acidic reaction conditions [10].
Alternative chloromethylation approaches utilize chloromethyl methyl ether as a direct electrophilic species [7]. This method offers advantages in terms of reaction control and reduced formation of carcinogenic bis(chloromethyl) ether byproducts [10]. The reaction can be conducted using zinc iodide as catalyst with dimethoxymethane and chlorosulfonic acid, achieving good to excellent yields under mild conditions [13].
The efficiency of chloromethylation reactions depends significantly on the electronic properties of the aromatic substrate. Electron-donating substituents facilitate the reaction, while electron-withdrawing groups tend to reduce yields [8] [9]. Regioselectivity is primarily controlled by the substitution pattern of the aromatic ring, with para-substitution typically favored for monosubstituted aromatics [13].
Microwave-assisted synthesis has revolutionized the preparation of tetrahydropyrimidine derivatives, offering substantial improvements in reaction efficiency and yield [14] [15] [16]. The enhanced performance stems from specific microwave effects that accelerate reaction kinetics beyond simple thermal heating [17].
Comparative studies demonstrate remarkable improvements when conventional heating methods are replaced with microwave irradiation. Traditional reflux conditions requiring 7 hours typically achieve 45% yields, while microwave-assisted synthesis accomplishes 85% yields in just 22 minutes [16]. Similarly, reactions that normally require 18 hours of conventional heating can be completed in 50 minutes under microwave conditions with minimal yield reduction [17].
The microwave-assisted Biginelli reaction employs optimized conditions involving 1 millimole quantities of aldehyde, substituted acetoacetanilide, and dimethylurea in ethanol solvent [14] [16]. Reaction progress is monitored using thin-layer chromatography with hexane:ethyl acetate (7:3) as the mobile phase [16]. The reaction typically requires 22-24 minutes of microwave irradiation to reach completion [14].
Mechanistic studies reveal that microwave acceleration results from several contributing factors. The high polarity of reaction media leads to preferential stabilization of polar transition states compared to ground states [3]. Hydrogen bonding effects between the solvent and reaction intermediates provide additional stabilization [3]. The microwave heating also creates localized superheating effects that enhance reaction rates beyond conventional thermal methods [17].
Power optimization studies indicate that maintaining microwave power at 110 watts provides optimal results, achieving 96% yield at 55°C in 50 minutes [17]. Lower power levels (3 watts) fail to produce detectable products even after extended reaction times [17]. The circulating microwave reactor design enables precise power control and temperature maintenance, ensuring reproducible results [17].
The isolation and purification of tetrahydropyrimidine derivatives requires careful attention to both yield preservation and purity achievement. Column chromatography represents the most widely employed purification method, utilizing silica gel as the stationary phase with ethyl acetate:n-hexane (30:70) as the typical mobile phase [16] [4].
The column chromatography approach typically achieves 85% recovery yields with purities exceeding 98% [18]. The separation depends on differential adsorption of the tetrahydropyrimidine product and reaction byproducts on the silica gel matrix [19]. Optimal column dimensions are selected based on the crude product mass, maintaining the sample mass at 1-5% of the stationary phase mass [20].
Recrystallization from ethanol provides an alternative purification strategy, particularly suitable for compounds that form well-defined crystalline structures [4] [21]. This method typically yields 70-80% recovery with purities of 95-96% [18]. The recrystallization process involves dissolving the crude product in hot ethanol, followed by controlled cooling to promote selective crystallization of the desired compound [4].
Vacuum distillation offers purification for volatile tetrahydropyrimidine derivatives, operating at pressures of 0.1-0.2 millimeters of mercury [21]. This approach effectively removes volatile impurities while preserving the desired product, achieving typical yields of 75% with purities around 90% [18].
Advanced purification strategies incorporate microwave-assisted techniques to enhance both speed and efficiency [22]. These methods utilize controlled microwave heating during the purification process, reducing processing time while maintaining high purity standards [22]. The microwave-enhanced purification typically achieves 90% yields with 95% purity in significantly reduced timeframes compared to conventional methods [18].
Yield optimization throughout the synthetic process focuses on several key parameters. Reaction temperature control prevents decomposition of sensitive intermediates while ensuring complete conversion of starting materials [5]. Catalyst loading optimization balances reaction efficiency with cost considerations, with studies indicating that 5-7 mol% catalyst loading provides optimal results for most systems [23].
The implementation of continuous flow microwave reactors enables scalable synthesis with consistent product quality [22]. These systems provide precise control over reaction parameters, including temperature, pressure, and residence time, resulting in improved reproducibility and yield consistency [22].
Purification workflow optimization involves strategic selection of purification methods based on the specific properties of the target compound [18]. Compounds with favorable crystallization properties benefit from recrystallization approaches, while those requiring higher purity levels are best served by column chromatography [18]. The combination of multiple purification techniques in sequence can achieve ultra-high purity levels exceeding 99% when required for pharmaceutical applications [24].